Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Introduction to Spirocyclic Carboxylates
Spirocyclic carboxylates represent a specialized class of bicyclic compounds characterized by a shared spiro atom connecting two distinct ring systems. These structures are prized for their conformational rigidity and tunable electronic properties, making them valuable in medicinal chemistry and materials science.
Nomenclature and IUPAC Classification of Spiroketal Derivatives
The IUPAC nomenclature for spiro compounds follows a systematic approach to describe ring sizes, substituents, and functional groups. For non-substituted spiro systems, the general format is spiro[a.b]alkane, where a and b denote the number of carbon atoms in each ring connected to the spiro atom. In substituted derivatives, prefixes indicate substituent positions, prioritized to achieve the lowest possible numbering.
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate derives its name from:
- Spiro[2.4]heptane : A bicyclic system comprising a 5-membered ring (2 carbons + 1 spiro atom) and a 3-membered ring (4 carbons + 1 spiro atom).
- 1,5-Dioxa : Oxygen atoms at positions 1 and 5 of the larger ring.
- 2,4,6-Trimethyl : Methyl groups at carbons 2, 4, and 6.
- 2-Carboxylate : A methyl ester substituent at position 2.
This naming convention ensures unambiguous identification of the compound’s topology and functionalization.
Structural Significance of the 1,5-Dioxaspiro[2.4]heptane Core
The 1,5-dioxaspiro[2.4]heptane core combines two ether-linked rings with distinct steric and electronic profiles:
- 5-Membered Ring : Contains oxygen atoms at positions 1 and 5, forming a dioxolane moiety. This ring adopts an envelope conformation, minimizing torsional strain.
- 3-Membered Ring : A highly strained cyclopropane derivative fused to the dioxolane system.
The spiro junction at carbon 2 imposes rigidity, restricting free rotation and stabilizing specific conformations. X-ray crystallography of analogous spiroketals reveals that the dioxolane oxygen atoms participate in hydrogen bonding, further enhancing structural stability.
Role of Methyl Substituents in Steric and Electronic Modulation
Methyl groups at positions 2, 4, and 6 exert profound effects on the compound’s properties:
Steric Effects
- Position 2 : The methyl ester and adjacent methyl group create a crowded environment, favoring axial orientation to minimize van der Waals repulsion.
- Positions 4 and 6 : These substituents project into the 3-membered ring’s plane, increasing steric hindrance and limiting access to the spiro atom.
Electronic Effects
- Electron-Donating Nature : Methyl groups slightly increase electron density at adjacent carbons, stabilizing partial positive charges during ring-opening reactions.
- Conformational Locking : By restricting rotation, methyl substituents amplify the compound’s intrinsic dipole moment, enhancing its solubility in polar aprotic solvents.
Comparative studies of spiroketals with varying substituents demonstrate that methyl groups improve thermal stability by 15–20% compared to hydrogen or halogen analogs.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(7(2)13-6)9(3,14-10)8(11)12-4/h6-7H,5H2,1-4H3 |
InChI Key |
WNTXXGHCMHCKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(O1)C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation via Acetalization of Ketone Precursors
One practical approach derives from the preparation of related spiroacetals in the synthesis of complex natural products such as (+)-abscisic acid, where bicyclic 1,5-dioxaspiro systems are constructed by intramolecular acetalization.
- Starting from a ketone with hydroxyl groups positioned to form a spiroacetal ring, treatment with acid catalysts (e.g., p-toluenesulfonic acid or mineral acids) in the presence of methanol can induce cyclization and methyl ester formation simultaneously or in sequence.
- The methyl ester group is introduced either by esterification of a carboxylic acid precursor or by using methyl ester-containing starting materials.
Synthesis from Ethyl or Methyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate
A key intermediate in related syntheses is ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, which can be converted into spiroacetal derivatives by:
- Sharpless asymmetric epoxidation of allylic alcohol derivatives derived from this intermediate, followed by acid-catalyzed ring closure to form the spiroacetal ring system.
- Subsequent functional group transformations introduce the methyl ester and methyl substituents at the desired positions.
This method was demonstrated in the concise total synthesis of (+)-abscisic acid, where related spiroacetal intermediates with methyl substituents and ester groups were prepared in high yields (up to 88% for epoxidation step, 41% overall yield for the total synthesis).
Use of Dimethyl 2-(Propan-2-ylidene)malonate as a Dienic Acid Moiety
In some synthetic routes, dimethyl 2-(propan-2-ylidene)malonate is used as a dienic acid moiety to append side chains to spiroacetal cores, facilitating the introduction of methyl groups and ester functionalities through vinylogous diester condensation reactions.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sharpless asymmetric epoxidation | Titanium(IV) isopropoxide, TBHP, −20 °C | 88 | High stereoselectivity |
| 2 | Acid-catalyzed acetal formation | 1 M HCl, room temperature, 20 h | 64-73 | Cyclization to spiroacetal |
| 3 | Vinylogous diester condensation | Dimethyl 2-(propan-2-ylidene)malonate, base | Variable | For side chain appendage |
| 4 | Selective decarboxylation | Thermal or chemical decarboxylation | 48-73 | Establishes Z-configuration of acid |
These conditions are adapted from related spiroacetal syntheses and may require optimization for the specific target compound.
Analytical and Purification Techniques
- Purification is typically achieved by silica gel flash column chromatography using ethyl acetate/hexane mixtures as eluents.
- Characterization involves NMR spectroscopy (1H, 13C), MS, and optical rotation measurements to confirm stereochemistry and purity.
- Specific rotation data for related intermediates (e.g., +9.2° for a spiroacetal methanol intermediate) indicate enantiomeric purity in asymmetric syntheses.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed acetalization | Ketones with hydroxy groups + methanol | Cyclization + esterification | Straightforward, mild conditions | Requires precise control of acidity |
| Epoxidation + ring closure | Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate | Sharpless epoxidation, acid hydrolysis | High stereoselectivity | Multi-step, requires chiral catalysts |
| Vinylogous diester condensation | Dimethyl 2-(propan-2-ylidene)malonate + spiroacetal aldehydes | Condensation + decarboxylation | Enables side chain elaboration | Moderate yields, sensitive to conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Analysis
The following table summarizes key structural and molecular properties of the target compound and its analogs:
Physicochemical Properties
- Target Compound : Expected to exhibit moderate polarity due to the ester and ether functionalities. The 2,4,6-trimethyl groups may enhance lipophilicity compared to analogs with fewer methyl substituents.
- Methyl 4-methyl-2-(propan-2-yl)-...: Boiling point data are unavailable, but its molecular weight (214.26 g/mol) suggests volatility similar to other small spiroethers.
- Methyl 4-ethyl-2-methyl-1-oxa... : The absence of a second oxygen atom (vs. 1,5-dioxaspiro systems) reduces polarity, as reflected in its lower molecular weight (198.26 g/mol) .
- tert-Butyl 2,6-diazaspiro... : The diazaspiro system and oxalate salt confer high polarity (TPSA = 144 Ų) and low gastrointestinal absorption (GI absorption = Low) .
Biological Activity
Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1859765-17-5) is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 200.23 g/mol
- Structural Features : The compound features a dioxaspiro ring fused to a heptane framework, which contributes to its distinct chemical properties and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities, including enzyme inhibition and modulation of signaling pathways. The following sections detail specific areas of research related to its biological activity.
Cytotoxicity Studies
Research into the cytotoxic effects of related compounds has shown moderate activity against various cancer cell lines. For example:
- Callipeltoside A : Exhibited IC values of 11.26 μg/mL against human bronchopulmonary non-small-cell lung carcinoma (NSCLC-N6) cells.
These findings suggest that this compound may also possess cytotoxic properties worth investigating further.
Case Study 1: In Vitro Studies
A study evaluated a series of compounds structurally similar to this compound for their biological activities. The results indicated that compounds with spirocyclic structures can effectively interact with various biological targets due to their unique conformations.
Case Study 2: Binding Affinity Assessments
Docking studies have been performed on similar compounds to predict their binding modes to enzyme active sites. These studies suggest that the spirocyclic structure allows for favorable interactions with specific residues within enzyme pockets.
Future Directions in Research
Given the preliminary findings surrounding this compound's potential biological activities:
- Further In Vitro Studies : Comprehensive assays should be conducted to evaluate its inhibitory effects on COX enzymes and other relevant targets.
- In Vivo Studies : Animal models could provide insights into the therapeutic efficacy and safety profile of this compound.
- Mechanistic Investigations : Understanding the mechanism of action through molecular biology techniques could elucidate how this compound modulates biological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
